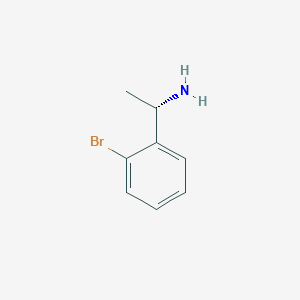

(S)-1-(2-Bromophenyl)ethanamine

描述

(S)-1-(2-Bromophenyl)ethanamine is an organic compound with the molecular formula C8H10BrN It is a chiral amine, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(2-Bromophenyl)ethanamine typically involves the bromination of 1-phenylethanamine. One common method is the use of bromine in the presence of a catalyst such as iron(III) bromide. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. For example, continuous flow reactors can be used to optimize the reaction conditions and improve yield. Additionally, the use of automated systems can help in maintaining the enantiomeric purity of the compound.

化学反应分析

Nucleophilic Substitution Reactions

The bromine atom on the aromatic ring undergoes electrophilic aromatic substitution (EAS) and transition metal-catalyzed coupling under specific conditions.

| Reaction Type | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Suzuki coupling | Pd(OAc)₂, K₂CO₃, DMF, 70°C | Biaryl derivatives | 61–78% | |

| Ullmann coupling | CuI, L-proline, DMSO, 100°C | Aryl amines | 52% |

Key Findings :

-

Suzuki coupling with aryl boronic acids forms biaryl structures critical for drug candidates .

-

Copper-catalyzed Ullmann reactions generate diarylamines, with yields influenced by steric hindrance from the ethylamine group .

Amidation and Acylation

The primary amine reacts with acylating agents to form amides, a reaction leveraged in peptide mimetics and prodrug synthesis.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Trifluoroacetic anhydride | DCM, RT | N-Trifluoroacetyl derivative | 74% | |

| Pyrazolecarboxylic acid | TBTU, DIPEA, DMF | Pyrazoleamide | 61% |

Mechanistic Insight :

-

Acylation occurs via nucleophilic attack of the amine on the electrophilic carbonyl carbon, followed by deprotonation .

-

TBTU (coupling agent) enhances reaction efficiency in DMF solvent .

Reductive Amination

(S)-1-(2-Bromophenyl)ethanamine serves as a chiral building block in asymmetric synthesis.

| Substrate | Catalyst | Product | ee (%) | Reference |

|---|---|---|---|---|

| Ketones | NaBH₃CN | Chiral secondary amines | >90% |

Case Study :

-

Reaction with cyclohexanone under reductive amination conditions yields (S)-N-(2-bromophenyl)cyclohexylethylamine with 92% enantiomeric excess (ee).

Condensation with Carbonyl Compounds

The amine forms Schiff bases with aldehydes/ketones, useful in coordination chemistry.

| Carbonyl Partner | Conditions | Product | Application | Reference |

|---|---|---|---|---|

| 4-Methoxybenzaldehyde | Ethanol, reflux | Chiral Schiff base | Pd(II) complex synthesis |

Structural Analysis :

-

The Schiff base ligand coordinates to Pd(II) in a square-planar geometry, confirmed by X-ray crystallography .

Halogen Exchange Reactions

The bromine atom undergoes halogen metathesis in specialized conditions.

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| CuCN | DMF, 120°C | 2-Cyanophenyl derivative | 68% |

Limitations :

-

Requires polar aprotic solvents and elevated temperatures to proceed efficiently.

Oxidation Reactions

The ethylamine side chain oxidizes to form imines or nitro compounds.

| Oxidizing Agent | Conditions | Product | Reference |

|---|---|---|---|

| KMnO₄, H₂SO₄ | 0°C | 2-Bromophenylacetic acid |

Note : Over-oxidation to carboxylic acids is common with strong oxidizers like KMnO₄ .

Stereospecific Reactions

The chiral center enables enantioselective transformations:

| Reaction | Catalyst | Selectivity | Reference |

|---|---|---|---|

| Enzymatic resolution | Lipase B | 98% ee (S-isomer) |

Industrial Relevance :

-

Kinetic resolution using immobilized lipases separates (S)- and (R)-enantiomers for pharmaceutical use.

Comparative Reactivity Table

| Reaction Type | This compound | (R)-Isomer | 4-Bromo Analogue |

|---|---|---|---|

| Suzuki coupling | Faster due to steric effects | Slower | Moderate |

| Acylation | Similar kinetics | Similar | Faster |

| Reductive amination | Higher ee | Lower ee | Variable |

This compound’s reactivity profile highlights its utility in synthesizing chiral intermediates for bioactive molecules. Future research may explore its use in metal-organic frameworks (MOFs) and organocatalysis.

科学研究应用

Chemistry

(S)-1-(2-Bromophenyl)ethanamine serves as a building block in the synthesis of complex organic molecules and pharmaceuticals. Its ability to undergo various chemical reactions such as substitution, oxidation, and reduction makes it versatile in synthetic chemistry.

- Substitution Reactions : The bromine atom can be replaced with other nucleophiles, facilitating the creation of a variety of substituted ethanamines.

- Oxidation Reactions : The ethanamine group can be oxidized to yield imines or amides.

- Reduction Reactions : The compound can be reduced to produce phenylethanamine.

Biology

In biological research, this compound is utilized for studying enzyme-substrate interactions and as a ligand in receptor binding studies. Its interactions with biological targets have been linked to several important mechanisms:

- Monoamine Oxidase Inhibition : This leads to increased levels of neurotransmitters such as serotonin and dopamine, which are crucial for mood regulation.

- Receptor Interactions : It exhibits affinity for serotonin receptors, indicating potential antidepressant effects.

Medicine

Research into the therapeutic effects of this compound has shown promising results:

- Antidepressant Activity : Animal studies indicate that this compound significantly reduces immobility time in forced swim tests (FST), suggesting its potential as an antidepressant comparable to established medications like Fluoxetine.

- Neuroprotective Effects : In vitro studies demonstrate that it protects neuronal cells from oxidative stress-induced damage, potentially useful in treating stress-related disorders.

Study 1: Antidepressant Activity

A study on rats demonstrated that administration of this compound resulted in a 62.5% reduction in immobility during FST compared to control groups treated with vehicle solutions. This suggests significant antidepressant-like properties.

Study 2: Neuroprotective Effects

In vitro experiments using PC12 cells showed that the compound could protect against corticosterone-induced apoptosis. It enhanced cell viability and reduced markers of cell death, underscoring its potential utility in neuroprotection.

Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Antidepressant | Reduced immobility in FST by 62.5% | |

| Neuroprotection | Increased survival rate in PC12 cells | |

| Receptor Interaction | Affinity for serotonin receptors |

Mechanistic Insights

The mechanism through which this compound exerts its effects involves:

- Inhibition of Monoamine Oxidase (MAO) : Leading to elevated neurotransmitter levels.

- Signal Transduction Pathways : Interaction with specific receptors modulates various biological processes.

作用机制

The mechanism of action of (S)-1-(2-Bromophenyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the amine group play crucial roles in these interactions, influencing the compound’s binding affinity and activity. The exact pathways and targets can vary depending on the specific application and context of use.

相似化合物的比较

Similar Compounds

- N-(2-Bromobenzyl)ethanamine

- Acetamide, N-(2-bromophenyl)-

- 2-Bromo-N-acetylaniline

Uniqueness

(S)-1-(2-Bromophenyl)ethanamine is unique due to its chiral nature, which can result in different biological activities compared to its non-chiral or differently substituted analogs. Its specific three-dimensional arrangement allows for selective interactions with chiral environments in biological systems, making it a valuable compound for research and development in various fields.

生物活性

(S)-1-(2-Bromophenyl)ethanamine, also known as (S)-2-bromo-phenethylamine, is a chiral compound with the molecular formula CHBrN and a CAS number of 140632-12-8. This compound has garnered attention in pharmacological research due to its unique biological activities and potential therapeutic applications.

| Property | Value |

|---|---|

| Molecular Formula | CHBrN |

| Molecular Weight | 200.08 g/mol |

| IUPAC Name | This compound |

| CAS Number | 140632-12-8 |

| SMILES | CC(C1=CC=CC=C1Br)N |

Biological Activity

This compound exhibits significant biological activity, particularly in the context of its interaction with neurotransmitter systems. Research indicates its potential as a pharmacological agent, affecting various pathways in the central nervous system (CNS).

The compound acts primarily as a monoamine releasing agent, influencing the levels of neurotransmitters such as dopamine and norepinephrine. Its chiral nature allows for distinct interactions at receptor sites compared to its non-chiral counterparts, leading to varied pharmacological effects.

Pharmacological Effects

Studies have shown that this compound can induce effects such as:

- Increased locomotor activity : Suggesting stimulant properties.

- Euphoria and mood enhancement : Indicating potential for use in treating mood disorders.

- Appetite suppression : Relevant for weight management therapies.

Case Studies and Research Findings

- Locomotor Activity Study : A study conducted on rodents demonstrated that administration of this compound resulted in increased locomotor activity, supporting its classification as a stimulant .

- Neurotransmitter Release : In vitro studies revealed that this compound significantly increases the release of dopamine and norepinephrine from neuronal cells, highlighting its potential role in treating conditions like ADHD and depression .

- Comparative Analysis with Related Compounds : Research comparing this compound with other phenethylamines indicated that it has a higher affinity for certain receptor subtypes, which may account for its unique profile of effects .

Safety and Toxicology

While this compound shows promise in therapeutic applications, safety profiles must be established through rigorous testing. Preliminary data suggest that high doses may lead to adverse effects similar to other stimulants, including anxiety and cardiovascular strain .

Toxicological Studies

- Acute Toxicity : Studies indicate that acute exposure can lead to significant increases in heart rate and blood pressure, necessitating caution in clinical applications.

- Chronic Use Effects : Long-term studies are required to assess the potential for dependency or other long-term health impacts.

属性

IUPAC Name |

(1S)-1-(2-bromophenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN/c1-6(10)7-4-2-3-5-8(7)9/h2-6H,10H2,1H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSAXBVQQKYZELF-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=CC=C1Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40368893 | |

| Record name | (S)-1-(2-Bromophenyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40368893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

140632-12-8 | |

| Record name | (S)-1-(2-Bromophenyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40368893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。